

Toxicological Profile of 3,4,5-Trichloroveratrole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,4,5-Trichloroveratrole

Cat. No.: B100118

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Disclaimer: As of December 2025, a comprehensive toxicological profile for **3,4,5-Trichloroveratrole** is not readily available in the public domain. Extensive searches have revealed a significant lack of specific quantitative data (e.g., LD50, NOAEL, LOAEL), detailed experimental protocols, and mechanistic studies for this particular substance. **3,4,5-Trichloroveratrole** is primarily identified as a biodegradation product of tri- and tetra-chloroguaiacols, which are formed during the bleaching of wood pulp in the paper manufacturing industry.[1][2] The toxicity of pulp and paper mill effluents, which contain a complex mixture of chlorinated compounds, has been established, but the contribution of individual components like **3,4,5-Trichloroveratrole** is not well-characterized.[3][4][5][6]

This technical guide has been developed to provide a framework for the toxicological assessment of **3,4,5-Trichloroveratrole**, outlining the necessary data, experimental methodologies, and potential mechanisms of toxicity based on related chlorinated aromatic compounds. This document is intended for researchers, scientists, and drug development professionals to guide future research and risk assessment.

Chemical and Physical Properties

Property	Value
Chemical Name	1,2,3-Trichloro-4,5-dimethoxybenzene
CAS Number	16766-29-3
Molecular Formula	C ₈ H ₇ Cl ₃ O ₂
Molecular Weight	241.5 g/mol
Appearance	Data not available
Solubility	Data not available
Boiling Point	Data not available
Melting Point	Data not available

Toxicological Data Summary

A complete set of toxicological data for **3,4,5-Trichloroveratrole** is not available. The following tables are presented as a template for the required quantitative data, with data for the related compound 2,4,5-Trichlorophenol included for illustrative purposes only. This data should not be used to represent the toxicity of **3,4,5-Trichloroveratrole**.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat (illustrative)	Oral	820 mg/kg	[7]
LD50	Rabbit (illustrative)	Dermal	1470 mg/kg	[7]
LC50	Data not available	Inhalation	Data not available	

Sub-chronic and Chronic Toxicity

Study Duration	Species	Route	NOAEL	LOAEL	Effects Observed	Reference
90-day (illustrative)	Rat	Oral	3 mg/kg/day	10 mg/kg/day	Liver and kidney effects	[7]
2-year (illustrative)	Rat	Oral	1 mg/kg/day	3 mg/kg/day	Liver and kidney toxicity	[7]

Genotoxicity

Assay	Test System	Results
Ames Test	S. typhimurium	Data not available
Chromosomal Aberration	Mammalian cells	Data not available
In vivo Micronucleus	Mouse	Data not available

Carcinogenicity

Species	Route	Results
Rat	Oral	Data not available
Mouse	Oral	Data not available

Reproductive and Developmental Toxicity

Study Type	Species	Route	NOAEL	LOAEL	Effects Observed
Two-generation	Rat	Oral	Data not available	Data not available	Data not available
Developmental	Rabbit	Oral	Data not available	Data not available	Data not available

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **3,4,5-Trichloroveratrole** have not been published. The following are general methodologies for key in vitro and in vivo experiments that would be essential for establishing its toxicological profile.

In Vitro Cytotoxicity Assay

- Objective: To determine the concentration of **3,4,5-Trichloroveratrole** that causes cell death in vitro.
- Cell Line: A relevant human cell line, such as HepG2 (liver) or HaCaT (skin), would be selected.
- Methodology:
 - Cells are cultured in 96-well plates to a specified confluency.
 - A range of concentrations of **3,4,5-Trichloroveratrole** (dissolved in a suitable solvent like DMSO) are added to the cell culture medium.
 - Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
 - Cell viability is assessed using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) leakage assay, which measures membrane integrity.
 - The IC₅₀ (half-maximal inhibitory concentration) is calculated from the dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)

- Objective: To assess the mutagenic potential of **3,4,5-Trichloroveratrole** by its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.
- Methodology:

- Several strains of *S. typhimurium* with different mutations in the histidine operon are used.
- The bacterial strains are exposed to various concentrations of **3,4,5-Trichloroveratrole** in the presence and absence of a metabolic activation system (S9 mix from rat liver).
- The mixture is plated on a minimal agar medium lacking histidine.
- After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
- A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Acute Oral Toxicity (e.g., OECD Test Guideline 423)

- Objective: To determine the acute oral toxicity (LD50) of **3,4,5-Trichloroveratrole** in a rodent model.
- Species: Typically, female rats are used.
- Methodology:
 - A stepwise procedure is used with a small number of animals per step.
 - A starting dose is administered orally (by gavage) to a group of animals.
 - Animals are observed for signs of toxicity and mortality for up to 14 days.
 - Depending on the outcome of the first step, the dose for the next step is increased or decreased.
 - The LD50 is estimated based on the mortality data.

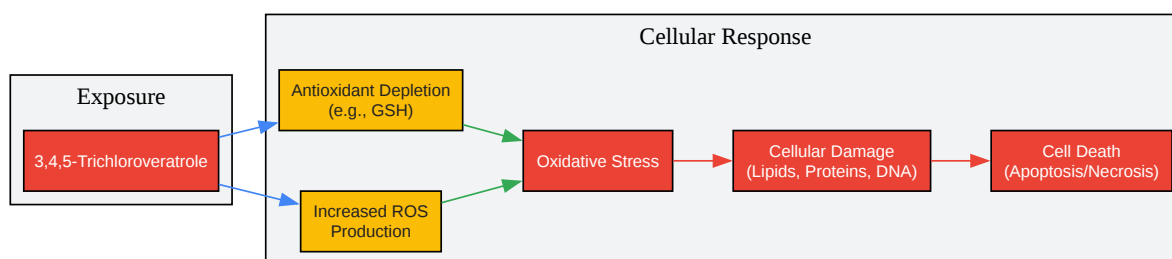
Potential Signaling Pathways and Mechanisms of Toxicity

The specific signaling pathways affected by **3,4,5-Trichloroveratrole** are unknown. However, based on the structure of related chlorinated aromatic compounds, several mechanisms can be

hypothesized.

Oxidative Stress and Cellular Damage

Many chlorinated organic compounds can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting cellular antioxidants like glutathione. This can lead to damage to lipids, proteins, and DNA, ultimately causing cell death.

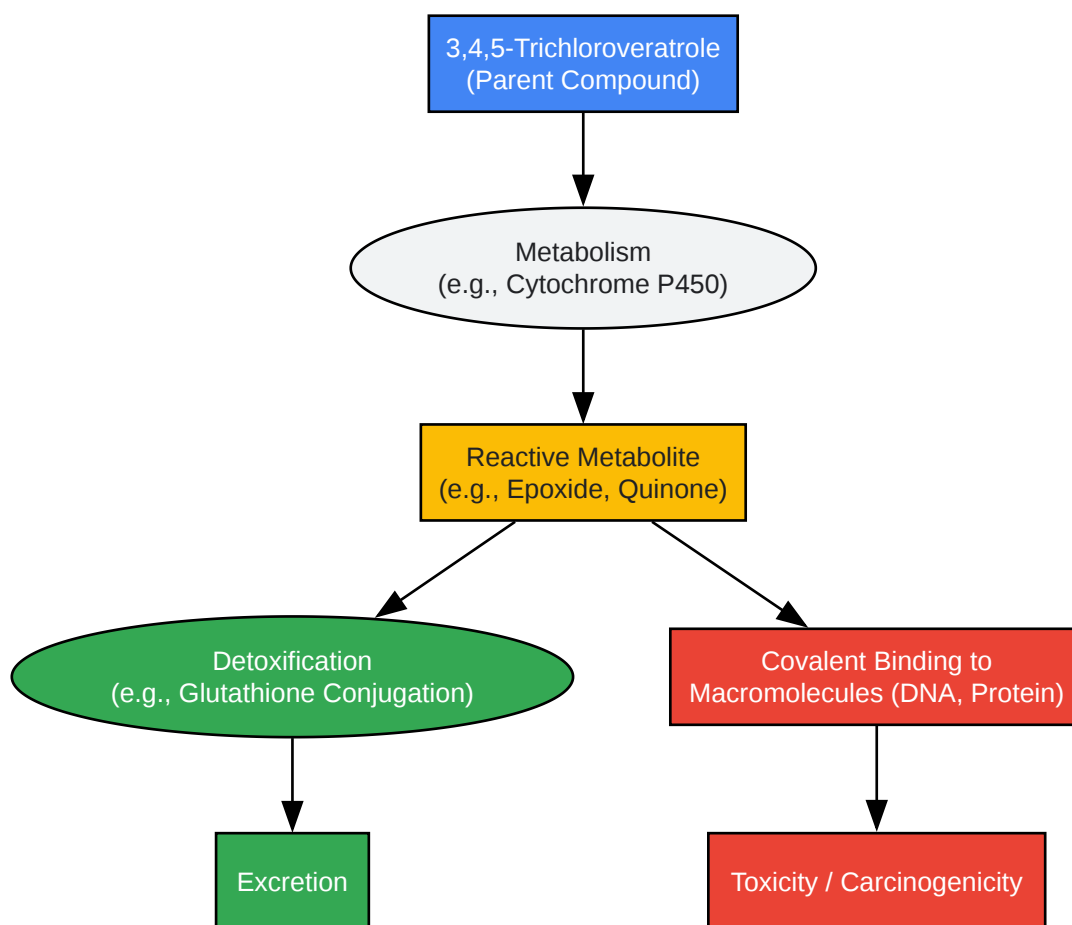


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Caption: Hypothetical pathway of **3,4,5-Trichloroveratrole**-induced oxidative stress.

Metabolic Activation and Bioactivation

Chlorinated aromatic compounds can be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. These reactive metabolites can covalently bind to cellular macromolecules, leading to toxicity.



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Caption: Hypothetical metabolic activation pathway for **3,4,5-Trichloroveratrole**.

Conclusion and Future Directions

There is a critical lack of toxicological data for **3,4,5-Trichloroveratrole**. As a known environmental contaminant originating from the pulp and paper industry, a thorough toxicological evaluation is warranted to understand its potential risks to human health and the environment. Future research should prioritize:

- In vitro and in vivo studies to determine the acute, sub-chronic, and chronic toxicity of **3,4,5-Trichloroveratrole**.
- Genotoxicity and carcinogenicity assays to assess its mutagenic and carcinogenic potential.
- Mechanistic studies to elucidate the signaling pathways and molecular targets of its toxicity.

- Ecotoxicological studies to understand its impact on aquatic and terrestrial organisms.

The generation of this data is essential for conducting a comprehensive risk assessment and for the development of any potential regulatory guidelines.

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